![molecular formula C8H6N2O B1328136 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde CAS No. 1020056-33-0](/img/structure/B1328136.png)
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde
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Overview
Description
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde is a chemical compound with the empirical formula C8H6N2O . Its molecular weight is 146.15 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde is 1S/C8H6N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-5,9H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthetic Intermediates in Organic Chemistry 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde and its derivatives play a pivotal role in the synthesis of various fused heterocycles and tricyclic heterocycles. For instance, Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives have been obtained through the oxidation of tosylhydrazones of related compounds, showcasing the utility of these structures in complex organic synthesis (El-Nabi, 2004).
Building Blocks for Anticancer Agents Compounds like 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde have been identified as crucial intermediates in the development of small molecule anticancer drugs. The work on these compounds not only emphasizes their importance in medicinal chemistry but also highlights the advancements in their synthetic methodologies (Wang, Tu, Han, & Guo, 2017).
Molecular Magnets and Supramolecular Chemistry The adaptation of similar structures in the coordination of paramagnetic transition metal ions has resulted in the formation of high nuclearity clusters exhibiting single-molecule magnetic behavior. This underlines the significance of these compounds in the field of material science and supramolecular chemistry (Giannopoulos et al., 2014).
Scaffold in Antibacterial and Antifungal Agents The structural analysis of compounds like 7-azaindole-3-carboxaldehyde, closely related to 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, has shown that they serve as important scaffolds in the development of antibacterial and antifungal agents. Their ability to form stable crystal structures through hydrogen bonding adds another dimension to their applicability in pharmaceuticals (Morzyk-Ociepa et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde are currently unknown . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Result of Action
The molecular and cellular effects of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde . .
Safety and Hazards
The compound has been classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-5,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLUESWIQOAEBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649802 |
Source
|
Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde | |
CAS RN |
1020056-33-0 |
Source
|
Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What insights does the crystal structure provide about the interaction between 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde and Cytochrome C Peroxidase W191G-Gateless?
A: While the provided abstract does not detail the specific interactions, the crystal structure of Cytochrome C Peroxidase W191G-Gateless in complex with 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde [] can offer valuable insights into:
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